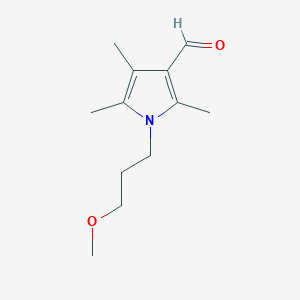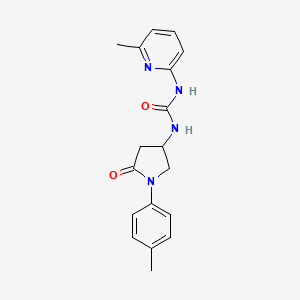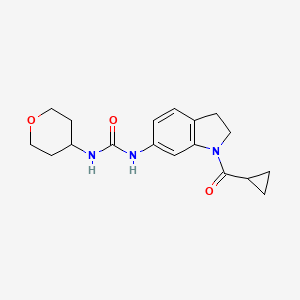
1-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Indoline Core: Starting from an indole derivative, the indoline core can be synthesized through reduction or other suitable transformations.
Urea Formation: The final step involves the reaction of the intermediate with tetrahydro-2H-pyran-4-yl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-(Cyclopropanecarbonyl)indolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)amine: Similar structure but with an amine group instead of a urea group.
1-(1-(Cyclopropanecarbonyl)indolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)carbamate: Similar structure but with a carbamate group.
Uniqueness
1-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Eigenschaften
IUPAC Name |
1-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c22-17(13-1-2-13)21-8-5-12-3-4-15(11-16(12)21)20-18(23)19-14-6-9-24-10-7-14/h3-4,11,13-14H,1-2,5-10H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERLGKKEBUKPKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)NC4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(4-chlorophenyl)sulfanyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2769954.png)
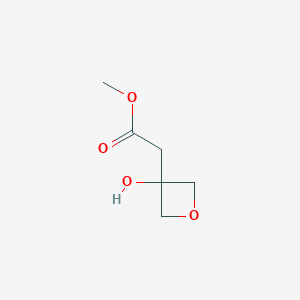
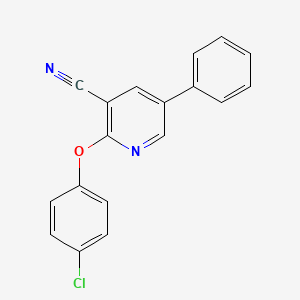
![N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2769957.png)
![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B2769960.png)
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-chloro-3-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2769961.png)
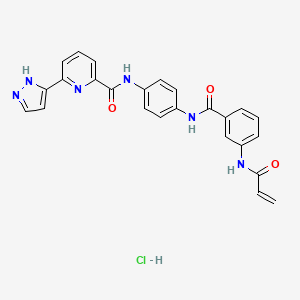
![2-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B2769964.png)


![2-chloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}nicotinamide](/img/structure/B2769970.png)
![N,N-dimethyl-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B2769971.png)
